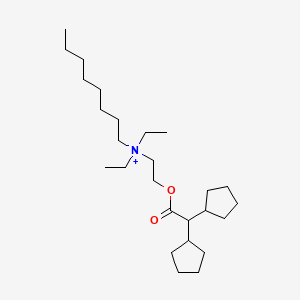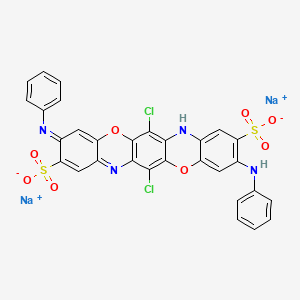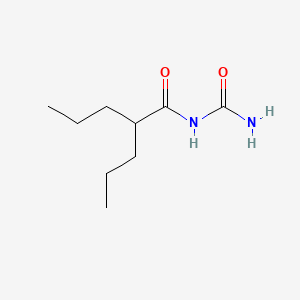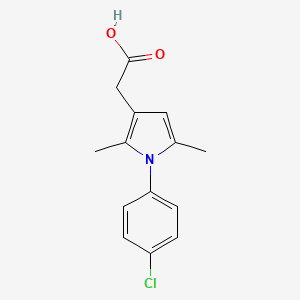
Clopirac
Descripción general
Descripción
Clopirac es un fármaco antiinflamatorio no esteroideo conocido por su capacidad para inhibir la síntesis de prostaglandinas. Se utiliza principalmente por sus propiedades antiinflamatorias y analgésicas. El compuesto ha sido evaluado por su eficacia en el tratamiento de afecciones como la artritis reumatoide, la osteoartritis y diversas afecciones relacionadas con traumatismos .
Aplicaciones Científicas De Investigación
Clopirac tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la síntesis de prostaglandinas.
Biología: Investigado por sus efectos en las vías inflamatorias y las respuestas celulares.
Industria: Utilizado en el desarrollo de fármacos antiinflamatorios y productos farmacéuticos relacionados.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Clopirac se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, que incluye un anillo de pirrol. . Las condiciones de reacción a menudo requieren un catalizador ácido para facilitar el proceso de ciclización.
Métodos de Producción Industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes y catalizadores específicos para mejorar la eficiencia de la síntesis. El producto final se purifica luego mediante cristalización u otras técnicas de separación para obtener this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
Clopirac experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de pirrol, donde se pueden introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen el glucurónido de this compound y el ácido pirrolcarboxílico, que son metabolitos importantes tanto en humanos como en monos .
Comparación Con Compuestos Similares
Compuestos Similares
Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo con inhibición similar de la síntesis de prostaglandinas.
Naproxeno: Conocido por sus efectos antiinflamatorios de larga duración.
Diclofenaco: Ampliamente utilizado por sus potentes propiedades antiinflamatorias y analgésicas.
Singularidad de Clopirac
This compound es único debido a su inhibición específica de la prostaglandina sintetasa y su perfil metabólico distinto, que incluye la formación de metabolitos de glucurónido y ácido pirrolcarboxílico. Esta vía metabólica única contribuye a su eficacia y perfil de seguridad en las aplicaciones clínicas .
Mecanismo De Acción
Clopirac ejerce sus efectos inhibiendo la enzima prostaglandina sintetasa, que es crucial para la síntesis de prostaglandinas. Al bloquear esta enzima, this compound reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación y el dolor. Los objetivos moleculares incluyen los sitios activos de la enzima, donde this compound se une e impide la conversión del ácido araquidónico en prostaglandinas .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
| Record name | Clopirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopirac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




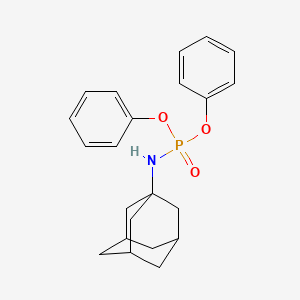
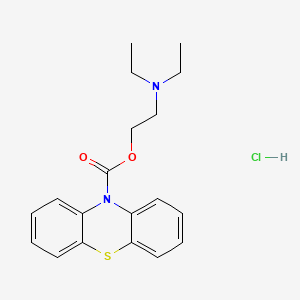
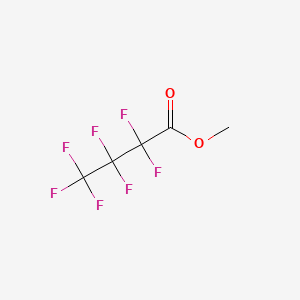
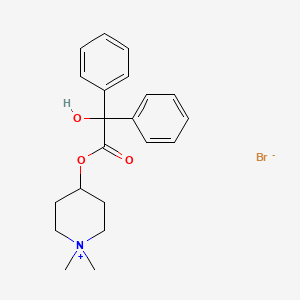
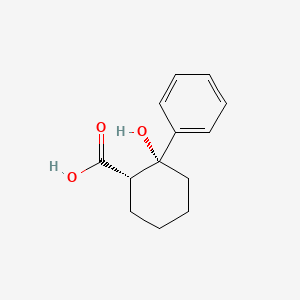
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)
